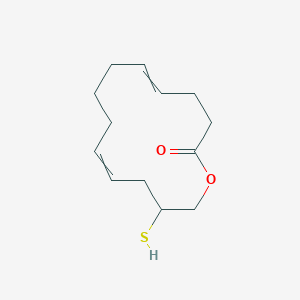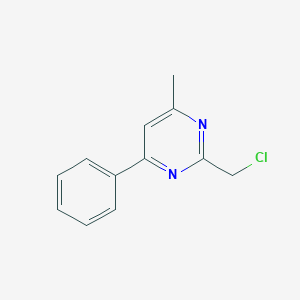
2-Chlorophenyl oct-1-en-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl oct-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group attached to an oct-1-en-1-ylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl oct-1-en-1-ylcarbamate typically involves the reaction of 2-chlorophenyl isocyanate with oct-1-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that facilitate the reaction can also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenyl oct-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 2-chlorophenyl oct-1-en-1-ylamine.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
2-Chlorophenyl oct-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pesticides and herbicides due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 2-Chlorophenyl oct-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenyl isocyanate
- Oct-1-en-1-ol
- 2-Chlorophenyl oct-1-en-1-ylamine
Uniqueness
2-Chlorophenyl oct-1-en-1-ylcarbamate is unique due to its specific combination of a chlorophenyl group and an oct-1-en-1-ylcarbamate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88309-41-5 |
|---|---|
Fórmula molecular |
C15H20ClNO2 |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
(2-chlorophenyl) N-oct-1-enylcarbamate |
InChI |
InChI=1S/C15H20ClNO2/c1-2-3-4-5-6-9-12-17-15(18)19-14-11-8-7-10-13(14)16/h7-12H,2-6H2,1H3,(H,17,18) |
Clave InChI |
FAKJMFZCMGBXNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CNC(=O)OC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



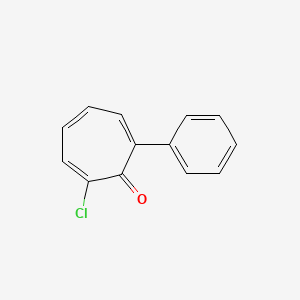
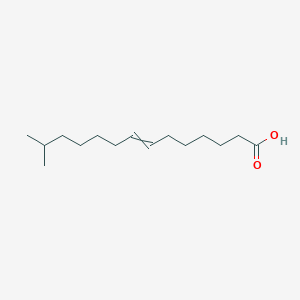
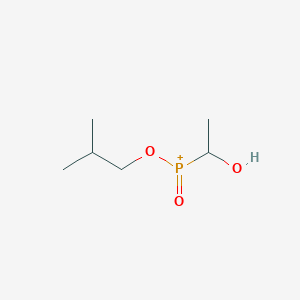
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
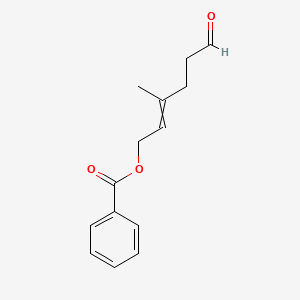
silane](/img/structure/B14387275.png)
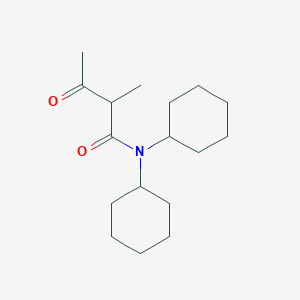
![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)
